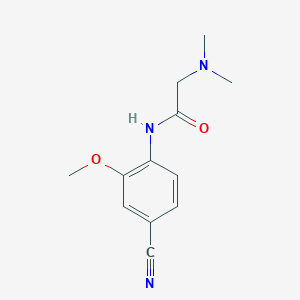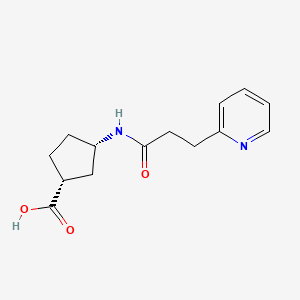![molecular formula C15H17NO3 B6645089 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid, also known as Cyclofenil, is a nonsteroidal selective estrogen receptor modulator (SERM). It is a synthetic compound that has been extensively studied for its potential application in the treatment of various diseases, including breast cancer, osteoporosis, and endometriosis.
Mécanisme D'action
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid is a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors in different tissues, resulting in different effects. In breast tissue, it acts as an estrogen antagonist, blocking the effects of estrogen on breast cancer cells. In bone tissue, it acts as an estrogen agonist, stimulating the growth of bone cells and preventing bone loss. In endometrial tissue, it acts as an anti-inflammatory agent, reducing inflammation and pain associated with endometriosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied, depending on the tissue it is acting on. In breast tissue, it can inhibit the growth of breast cancer cells by blocking the effects of estrogen. In bone tissue, it can stimulate the growth of bone cells and prevent bone loss. In endometrial tissue, it can reduce inflammation and pain associated with endometriosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid in lab experiments is its selectivity for different tissues. This allows researchers to study its effects on specific tissues and diseases. However, one limitation is that its effects can vary depending on the tissue it is acting on, making it difficult to predict its overall effects in the body.
Orientations Futures
There are several future directions for the study of 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid. One direction is the development of more selective SERMs that can target specific tissues and diseases. Another direction is the study of its effects on other diseases, such as prostate cancer and Alzheimer's disease. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with even more potent therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid involves the reaction of 4-benzyloxybenzoic acid with cyclopentenylmagnesium bromide, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained by the removal of the benzyl protecting group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have antiestrogenic effects, making it a potential therapeutic agent for the treatment of breast cancer. Studies have also shown that it can prevent bone loss and increase bone density, making it a potential treatment for osteoporosis. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for endometriosis.
Propriétés
IUPAC Name |
4-[2-(cyclopenten-1-yl)ethylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(16-10-9-11-3-1-2-4-11)12-5-7-13(8-6-12)15(18)19/h3,5-8H,1-2,4,9-10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRRRDVNHKMOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)


![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)
![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)

